molecular formula C11H10BNO2 B3156684 3-(Pyridin-2-yl)phenylboronic acid CAS No. 833485-13-5

3-(Pyridin-2-yl)phenylboronic acid

Cat. No.: B3156684
CAS No.: 833485-13-5
M. Wt: 199.02 g/mol
InChI Key: BGZNRSHKBRRARR-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)phenylboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is a white to off-white solid and is commonly used in organic synthesis . Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .


Synthesis Analysis

The synthesis of this compound often involves Suzuki–Miyaura coupling . This process uses a variety of boron reagents, with properties tailored for application under specific coupling conditions . Another common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product .


Molecular Structure Analysis

The molecular weight of this compound is 199.02 . The boron atom is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .


Chemical Reactions Analysis

This compound can be used as a reagent for phosphine-free Suzuki-Miyaura cross-coupling reactions . It can also undergo protodeboronation, a process that is not well developed .


Physical and Chemical Properties Analysis

This compound is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . This planar compound has idealized C2V molecular symmetry . The molecule is planar with a minor bend around the C-B bond .

Safety and Hazards

3-(Pyridin-2-yl)phenylboronic acid is harmful if swallowed and may cause an allergic skin reaction . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The Suzuki–Miyaura coupling reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . Therefore, the future directions of 3-(Pyridin-2-yl)phenylboronic acid could involve further exploration and development of its use in Suzuki–Miyaura coupling reactions and other organic synthesis processes .

Properties

IUPAC Name

(3-pyridin-2-ylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BNO2/c14-12(15)10-5-3-4-9(8-10)11-6-1-2-7-13-11/h1-8,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZNRSHKBRRARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=CC=CC=N2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677296
Record name [3-(Pyridin-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

833485-13-5
Record name [3-(Pyridin-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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